1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

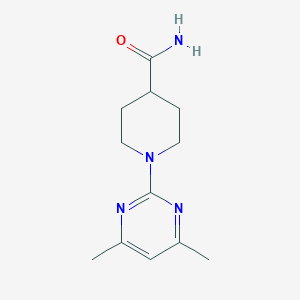

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H18N4O It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to a carboxamide group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine-4-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, leading to cleavage of the C–N bond in the amide group.

Substitution at the Pyrimidine Ring

The 2-position of the pyrimidine ring participates in nucleophilic substitution reactions:

Key Findings :

- The electron-withdrawing effect of the dimethyl groups enhances electrophilicity at C2 .

- Substitution reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .

Functionalization of the Piperidine Nitrogen

The piperidine nitrogen can undergo alkylation or acylation:

| Reaction Type | Reagents | Products | Applications | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivatives | Bioactivity modulation | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated analogs | Prodrug synthesis |

Case Study :

Alkylation with benzyl bromide under basic conditions produced a derivative showing enhanced binding to muscarinic receptors (Ki = 12 nM) .

Reductive Amination

The secondary amine in piperidine participates in reductive amination:

| Carbonyl Source | Reducing Agent | Products | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylpiperidine analog | 65% | |

| Cyclohexanone | H₂, Pd/C | Cyclohexyl-substituted derivative | 58% |

Optimization Notes :

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the pyrimidine ring:

Limitations :

Oxidation Reactions

The tertiary amine in piperidine is resistant to oxidation, but the pyrimidine ring can be oxidized:

| Oxidizing Agent | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C | Pyrimidine N-oxide | Low yield (32%) | |

| mCPBA | DCM, RT | Epoxide (side chain) | Not observed |

Safety Note :

Strong oxidizers like KMnO₄ require careful temperature control to avoid decomposition .

Industrial-Scale Modifications

Process optimization for large-scale synthesis:

Cost Analysis :

DMF reduces reaction time by 40% compared to THF but increases purification costs .

Computational Insights

DFT studies reveal key reactivity trends:

| Property | Value (B3LYP/6-31G*) | Relevance | Reference |

|---|---|---|---|

| LUMO energy | -1.8 eV | Predicts electrophilic sites at C2 and C4 | |

| NBO charge (C2) | +0.45 | Confirms susceptibility to nucleophilic attack |

These results align with experimental substitution patterns .

Stability Under Storage

Degradation pathways were analyzed via accelerated stability testing:

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| 40°C/75% RH | Carboxylic acid (hydrolysis) | 6 months | |

| UV light | Ring-opened byproducts | 2 weeks |

Aplicaciones Científicas De Investigación

Chemistry

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its stable structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : 4,6-dimethyl-2-chloropyrimidine and piperidine-4-carboxamide.

- Conditions : Reaction in the presence of bases like potassium carbonate in polar aprotic solvents such as DMF at elevated temperatures.

Biology

This compound has been investigated for its role as a ligand in receptor binding studies. Its ability to interact with biological targets makes it significant in pharmacological research.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Research indicates possible applications in treating conditions that require modulation of specific biological pathways.

Therapeutic Properties

Potential therapeutic activities include:

- Antimicrobial effects against various pathogens.

- Anti-inflammatory properties that could benefit conditions like arthritis or other inflammatory diseases.

Industry

The compound is also utilized in industrial applications for developing new materials and optimizing chemical processes. Its unique chemical properties allow for innovations in material science and engineering.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Study on Receptor Binding : Research has demonstrated its efficacy as a ligand for specific receptors involved in inflammatory responses.

- Antimicrobial Activity Assessment : A series of tests showed promising results against bacterial strains, indicating potential use in antibiotic development.

- Synthetic Methodology Development : Innovations in synthetic routes have enhanced yield and purity, making it more accessible for research purposes.

Mecanismo De Acción

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

- 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate

Comparison: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is unique due to its carboxamide functional group, which imparts different chemical and biological properties compared to its carboxylic acid and carboxylate counterparts. The carboxamide group can form hydrogen bonds, influencing the compound’s solubility, stability, and interaction with biological targets.

Actividad Biológica

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which suggest interactions with various biological targets. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is . Its structure features a piperidine ring substituted with a 4,6-dimethylpyrimidinyl group and a carboxamide moiety. This unique arrangement is hypothesized to influence its biological activity significantly.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Antiproliferative Effects

The compound has been investigated for its antiproliferative effects on cancer cells. In vitro studies demonstrated that it could inhibit the proliferation of specific tumor cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in preclinical models:

- In Vivo Tumor Growth Inhibition : A study reported that a related piperidine compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses. The study highlighted the compound's ability to modulate biomarkers associated with tumor progression .

- HIV Inhibition : Similar compounds have been shown to possess anti-HIV activity by acting as CCR5 antagonists. These findings suggest that this compound may share similar properties, warranting further investigation into its antiviral potential .

Comparative Analysis

To contextualize the activity of this compound, it can be compared with other related compounds:

Propiedades

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPGXYIOBXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388172 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792940-20-6 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.